2-Iodo-4-methylbenzyl bromide
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Overview
Description
1-(Bromomethyl)-2-iodo-4-methylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an iodine atom at the second position, and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of a methyl-substituted benzene derivative. One common method involves the bromination of 2-iodo-4-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) at reflux temperature . The reaction proceeds through a free radical mechanism, resulting in the formation of the desired bromomethyl compound.
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-2-iodo-4-methylbenzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution Reactions: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives, while reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator.
Carbon Tetrachloride (CCl4): Solvent for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions involving the iodine atom.
Major Products Formed:
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Oxidized Products: Such as benzaldehyde and benzoic acid derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-iodo-4-methylbenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-iodo-4-methylbenzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the iodine atom facilitates electrophilic aromatic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and research .
Comparison with Similar Compounds
1-(Bromomethyl)-2-iodobenzene: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
1-(Bromomethyl)-4-methylbenzene: Lacks the iodine atom, affecting its ability to undergo electrophilic aromatic substitution reactions.
2-Bromo-4-methylbenzyl Alcohol: A precursor in the synthesis of 1-(Bromomethyl)-2-iodo-4-methylbenzene.
Uniqueness: 1-(Bromomethyl)-2-iodo-4-methylbenzene is unique due to the presence of both bromomethyl and iodine substituents on the benzene ring. This combination allows for a wide range of chemical reactions and functionalizations, making it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H8BrI |
---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-(bromomethyl)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
InChI Key |
YLEFDXYJNMKYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)I |
Origin of Product |
United States |
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